molecular formula C16H13NO B14731752 N-(Phenanthren-1-YL)acetamide CAS No. 5960-82-7

N-(Phenanthren-1-YL)acetamide

Cat. No.: B14731752
CAS No.: 5960-82-7
M. Wt: 235.28 g/mol
InChI Key: RNGWVUMBRKJTDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenanthren-1-YL)acetamide typically involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the treatment of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Phenanthren-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenanthrenequinone derivatives, reduced phenanthrene compounds, and various substituted phenanthrene derivatives .

Mechanism of Action

The mechanism of action of N-(Phenanthren-1-YL)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5960-82-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-phenanthren-1-ylacetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-13-6-3-2-5-12(13)9-10-15(14)16/h2-10H,1H3,(H,17,18)

InChI Key

RNGWVUMBRKJTDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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